Spiro-Oxanthromicin A
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Description
Oxanthromicin A, spiro is a natural product found in Streptomyces with data available.
Biological Activity
Spiro-Oxanthromicin A is a compound derived from the Streptomyces genus, specifically noted for its unique structure and biological properties. This polyketide has garnered attention due to its potential applications in antimicrobial and anticancer therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
This compound belongs to the class of spirotetronates, characterized by a complex bicyclic structure. The compound is synthesized via polyketide pathways typical of Streptomyces species, which are known for producing a variety of bioactive secondary metabolites.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness is primarily observed in the following areas:
- Bacterial Inhibition : In vitro studies have demonstrated that this compound shows potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be in the range of 6.3 to 12.5 µg/mL .
- Fungal Activity : The compound also displays antifungal properties, with notable effects against Candida albicans, further underscoring its broad-spectrum antimicrobial potential .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 6.3 - 12.5 |
Bacillus subtilis | 6.3 - 12.5 |
Candida albicans | Variable |
Anticancer Properties
Recent studies have explored the anticancer potential of this compound, particularly its ability to modulate oncogenic pathways. Notably, it has been shown to influence K-Ras localization in cancer cells:
- K-Ras Modulation : this compound was found to enhance the inhibitory effects of staurosporine on K-Ras, a well-known oncogene implicated in various cancers. At sub-EC50 doses, it increased K-Ras inhibitory activity significantly, indicating its potential as a therapeutic agent in K-Ras dependent cancers .
Table 2: K-Ras Inhibitory Activity
Compound | IC50 (µM) |
---|---|
Staurosporine | 60 pM |
This compound | Sub-EC50 |
The mechanism by which this compound exerts its biological effects involves several biochemical pathways:
- Ion Channel Disruption : Similar to other ionophore antibiotics, it disrupts ion signaling across cell membranes, which can lead to cell death in susceptible organisms .
- Inhibition of Protein Localization : The compound's ability to mislocalize oncogenic proteins like K-Ras suggests that it may interfere with critical signaling pathways involved in cell proliferation and survival .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antibacterial Efficacy Study : In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations correlating with the MIC values established previously.
- Oncogenic Pathway Investigation : In vitro experiments using Madin-Darby canine kidney (MDCK) cells demonstrated that treatment with this compound led to a marked decrease in K-Ras localization at the plasma membrane, suggesting its potential role in cancer therapy.
Properties
Molecular Formula |
C36H26O10 |
---|---|
Molecular Weight |
618.6 g/mol |
IUPAC Name |
3',6,8',10-tetrahydroxy-1',5,7',8-tetramethyl-7,9'-dioxospiro[2H-benzo[a]phenalene-3,10'-anthracene]-2',9-dicarboxylic acid |
InChI |
InChI=1S/C36H26O10/c1-12-5-6-18-28(30(12)39)33(42)24-15(4)26(35(45)46)22(38)11-20(24)36(18)8-7-16-17-10-21(37)25(34(43)44)14(3)23(17)32(41)29-27(16)19(36)9-13(2)31(29)40/h5-7,9-11,37-40H,8H2,1-4H3,(H,43,44)(H,45,46) |
InChI Key |
GLAYNHMYQPENCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3(CC=C4C5=CC(=C(C(=C5C(=O)C6=C(C(=CC3=C46)C)O)C)C(=O)O)O)C7=CC(=C(C(=C7C2=O)C)C(=O)O)O)O |
Origin of Product |
United States |
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